molecular formula C9H6O2S B159143 Benzo[b]thiophene-7-carboxylic acid CAS No. 10134-98-2

Benzo[b]thiophene-7-carboxylic acid

Cat. No. B159143
CAS RN: 10134-98-2
M. Wt: 178.21 g/mol
InChI Key: LJPSRTWIAXVPIS-UHFFFAOYSA-N
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Patent
US07915256B2

Procedure details

To a solution of benzo[b]thiophene-7-carboxylic acid ethyl ester (1.0 g, 48 mmol) in methanol (10 mL) and water (10 mL) is added sodium hydroxide (5 g, excess). The solution is stirred at room temperature for 30 min; at which point all the ester has been consumed. The reaction mixture is adjusted to pH 1 by adding 6M HCl solution, and extracted with DCM. The combined organic layers are filtered through a silica plug to afford the title compound as a yellow solid (505.2 mg, 59%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
59%

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[C:11]2[S:12][CH:13]=[CH:14][C:10]=2[CH:9]=[CH:8][CH:7]=1)=[O:5])C.[OH-].[Na+]>CO.O>[S:12]1[CH:13]=[CH:14][C:10]2[CH:9]=[CH:8][CH:7]=[C:6]([C:4]([OH:5])=[O:3])[C:11]1=2 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)OC(=O)C1=CC=CC2=C1SC=C2
Name
Quantity
5 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution is stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at which point all the ester has been consumed
ADDITION
Type
ADDITION
Details
by adding 6M HCl solution
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
FILTRATION
Type
FILTRATION
Details
The combined organic layers are filtered through a silica plug

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
S1C2=C(C=C1)C=CC=C2C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 505.2 mg
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 5.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.